molecular formula C3H5FO6S2 B8516713 Ethylene fluoromethanedisulfonate

Ethylene fluoromethanedisulfonate

Cat. No.: B8516713
M. Wt: 220.2 g/mol
InChI Key: UZFQDPJMWANVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylene fluoromethanedisulfonate is a useful research compound. Its molecular formula is C3H5FO6S2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C3H5FO6S2

Molecular Weight

220.2 g/mol

IUPAC Name

3-fluoro-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide

InChI

InChI=1S/C3H5FO6S2/c4-3-11(5,6)9-1-2-10-12(3,7)8/h3H,1-2H2

InChI Key

UZFQDPJMWANVCH-UHFFFAOYSA-N

Canonical SMILES

C1COS(=O)(=O)C(S(=O)(=O)O1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The fluorinating agent used was N-fluorobenzenesulfonimide obtained from PCR Chemicals (Gainesville Fla.). To a suspension of 0.34 g of NaH in 50 mL of tetrahydrofuran was added 2.45 g of ethylene methanedisulfonate followed by 3.8 g of N-fluorobenzenesulfonimide in 25 mL of acetonitrile. After about 15 min, 25 mL of CH2Cl2 was added, the solution was filtered, and the product was isolated by crystallization from CH2Cl2-cyclohexane to give 0.49 g of ethylene fluoromethanedisulfonate, m.p. 84-86° C. (93-2).
[Compound]
Name
( 93-2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.34 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.45 g
Type
reactant
Reaction Step Four
Quantity
3.8 g
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 2.4 g of ethylene methanedisulfonate in 20 mL of THF and 0.35 g of NaH was added 3.8 g of N-fluorobenzene sulfonimide in 25 mL of CH3CN. The product was isolated by crystallization from CH2Cl2 and cyclohexane to give 0.4 g of ethylene fluoromethane disulfonate which was brominated in H2O to give ethylene fluorobromomethanedisulfonate, m.p. 82-90° C. (93-3).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.